molecular formula C11H14N2O B8543740 2-(3-Pyrrolidinyl)benzamide

2-(3-Pyrrolidinyl)benzamide

Cat. No.: B8543740
M. Wt: 190.24 g/mol
InChI Key: LVCRAXCQXQDZLM-UHFFFAOYSA-N
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Description

2-(3-Pyrrolidinyl)benzamide is a benzamide derivative featuring a pyrrolidine ring attached to the benzamide core at the 3-position. These compounds are often explored for their pharmacokinetic properties and receptor-binding capabilities, particularly in oncology and neurology .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-pyrrolidin-3-ylbenzamide

InChI

InChI=1S/C11H14N2O/c12-11(14)10-4-2-1-3-9(10)8-5-6-13-7-8/h1-4,8,13H,5-7H2,(H2,12,14)

InChI Key

LVCRAXCQXQDZLM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=CC=C2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyrrolidinyl)benzamide typically involves the reaction of benzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems and reactors ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Pyrrolidinyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Pyrrolidinyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Pyrrolidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Sigma Receptor-Targeting Benzamides

Compounds like N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) () demonstrate high affinity for sigma receptors, which are overexpressed in prostate cancer cells. Key differences include:

  • Substituent Effects : The pyrrolidinyl group in 2-(3-Pyrrolidinyl)benzamide may offer enhanced conformational flexibility compared to the piperidinyl or phenethyl groups in analogues like [125I]PIMBA. This flexibility could influence receptor binding kinetics (e.g., Kd = 5.80 nM for sigma-1 receptors in DU-145 cells) .

Antimicrobial and Anticancer Benzamides

  • 2-Azetidinone Derivatives: Compounds such as N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide () show antimicrobial activity (MIC < 10 µg/mL against S. aureus) and moderate anticancer effects (IC50 ~20 µM in MCF7 cells). The azetidinone ring introduces rigidity, contrasting with the pyrrolidine’s flexibility, which may reduce off-target interactions .
  • Anti-HIV Agents : Thiazolyl hydrazine derivatives like EMAC2060 () inhibit HIV reverse transcriptase but require complex syntheses (<80% yields), whereas pyrrolidine-based benzamides could offer simpler routes .

Anti-Inflammatory and Analgesic Derivatives

N-(Benzimidazol-1-yl methyl)-benzamide derivatives () exhibit significant anti-inflammatory activity (p < 0.05 at 100 mg/kg) with low gastric toxicity.

Key Data Tables

Table 1: Structural and Activity Comparison of Benzamide Analogues

Compound Core Structure Key Substituents Biological Activity Key Data Reference
This compound Benzamide + 3-pyrrolidinyl Pyrrolidine ring Sigma receptor binding (proposed) Similar to [125I]PIMBA
[125I]PIMBA Benzamide + piperidinyl/iodo 3-iodo-4-methoxy, piperidinyl Sigma receptor imaging/therapy Kd = 5.80 nM, Bmax = 1800 fmol/mg
Procainamide Benzamide + diethylaminoethyl 4-amino, diethylaminoethyl Antiarrhythmic Marketed drug
Rip-B Benzamide + 3,4-dimethoxyphenethyl 3,4-Dimethoxyphenethyl Unspecified 80% yield, NMR-characterized
EMAC2060 Benzamide + thiazolyl hydrazine 4-methoxy, thiazolyl HIV RT inhibition <80% synthesis yield

Table 2: Pharmacological Profiles

Compound Target/Application Potency/Effectiveness Toxicity/Selectivity
This compound Prostate cancer imaging High tumor retention (proposed) Low blood retention
[125I]PIMBA Sigma receptor imaging Bmax = 1930 fmol/mg protein Dose-dependent colony inhibition
N-(Benzimidazol)benzamide COX inhibition (anti-inflammatory) p < 0.05 at 100 mg/kg Low gastric toxicity

Discussion of Structural-Activity Relationships (SAR)

  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size (5-membered vs. 6-membered in piperidine) may enhance binding to compact receptor pockets, as seen in sigma receptor ligands .
  • Substituent Position : Electron-donating groups (e.g., methoxy in [125I]PIMBA) improve sigma receptor affinity, while bulky groups (e.g., butoxy in ) enhance lipophilicity and tumor uptake .
  • Heterocyclic Additions: Azetidinone or thiazole moieties (Evidences 8, 10) introduce planar regions that may interfere with membrane permeability compared to pyrrolidine’s 3D structure .

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